molecular formula C8H9ClO3S B1602851 2-Ethoxybenzene-1-sulfonyl chloride CAS No. 68800-33-9

2-Ethoxybenzene-1-sulfonyl chloride

Cat. No.: B1602851
CAS No.: 68800-33-9
M. Wt: 220.67 g/mol
InChI Key: RWURYJNJYODVAL-UHFFFAOYSA-N
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Description

2-Ethoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H9ClO3S. It is a sulfonating agent used in organic synthesis, characterized by its colorless to pale yellow liquid appearance and pungent odor. This compound is commonly utilized in the pharmaceutical industry for the synthesis of sulfonamide drugs, as well as in the production of dyes, pigments, and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethoxybenzene-1-sulfonyl chloride can be synthesized from phenetole (2-ethoxyanisole) through a sulfonation reaction. The process involves the reaction of phenetole with chlorosulfonic acid, followed by the addition of thionyl chloride to form the sulfonyl chloride derivative . The reaction conditions typically include stirring at room temperature for several hours, followed by purification steps such as washing with water and saturated aqueous sodium chloride .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The compound is often stored under inert gas and away from moisture to prevent degradation .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamide derivatives.

    Hydrolysis: In the presence of water, it can hydrolyze to form 2-ethoxybenzenesulfonic acid.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are common reagents that react with this compound under mild conditions.

    Solvents: Reactions are typically carried out in organic solvents such as diethyl ether or dichloromethane.

Major Products:

    Sulfonamides: Formed through substitution reactions with amines.

    Sulfonic Acids: Formed through hydrolysis reactions.

Scientific Research Applications

2-Ethoxybenzene-1-sulfonyl chloride is widely used in scientific research due to its versatility:

    Organic Synthesis: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: It is used in the development of sulfonamide drugs, which have antibacterial and antifungal properties.

    Material Science: The compound is utilized in the production of dyes and pigments, contributing to the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-ethoxybenzene-1-sulfonyl chloride involves its ability to act as a sulfonating agent. It reacts with nucleophiles to form sulfonamide derivatives, which can exhibit various biological activities. The molecular targets and pathways involved depend on the specific sulfonamide derivative formed and its intended application.

Comparison with Similar Compounds

    2-Methoxybenzene-1-sulfonyl Chloride: Similar in structure but with a methoxy group instead of an ethoxy group.

    Benzenesulfonyl Chloride: Lacks the ethoxy substituent, making it less specific in certain reactions.

Uniqueness: 2-Ethoxybenzene-1-sulfonyl chloride is unique due to its ethoxy substituent, which can influence its reactivity and the properties of the resulting sulfonamide derivatives. This makes it particularly valuable in the synthesis of specific pharmaceuticals and organic compounds.

Properties

IUPAC Name

2-ethoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO3S/c1-2-12-7-5-3-4-6-8(7)13(9,10)11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWURYJNJYODVAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00596731
Record name 2-Ethoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00596731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68800-33-9
Record name 2-Ethoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00596731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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